4-[3-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid
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Overview
Description
4-[3-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid is a complex organic compound that features a pyrrolidine ring, a benzoic acid moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl group and the benzoic acid moiety. Key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions.
Attachment of the Benzoic Acid Moiety: This can be done through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[3-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxopropyl chain can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride are used.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
4-[3-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the methoxyphenyl group play crucial roles in binding to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-[3-(2-Hydroxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid
- 4-[3-[3-(2-Chlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid
- 4-[3-[3-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid
Uniqueness
4-[3-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
4-[3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-26-19-5-3-2-4-18(19)17-12-13-22(14-17)20(23)11-8-15-6-9-16(10-7-15)21(24)25/h2-7,9-10,17H,8,11-14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBFLMDXSKOBMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(C2)C(=O)CCC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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